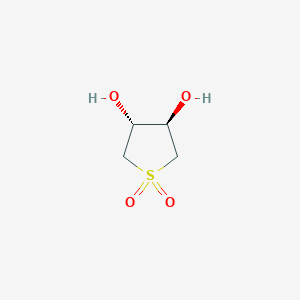

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide

Description

The exact mass of the compound this compound is 152.01432991 g/mol and the complexity rating of the compound is 173. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-1,1-dioxothiolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVDYVUZEKIBDP-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CS1(=O)=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212908 | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807940-18-6, 14176-47-7 | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807940-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-tetrahydrothiophene-3,4-diol 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans Tetrahydrothiophene 3,4 Diol 1,1 Dioxide

Established Synthetic Routes and Precursors

The synthesis of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide, a sulfone, fundamentally relies on established organic chemistry transformations. The primary strategies include the oxidation of a pre-formed tetrahydrothiophene (B86538) ring, the cyclization of functionalized linear molecules, and the saturation of an aromatic thiophene (B33073) precursor.

Oxidation of Tetrahydrothiophene Derivatives

The conversion of the sulfide in a tetrahydrothiophene ring to a sulfone (1,1-dioxide) is a common and crucial step. This oxidation proceeds in a stepwise manner, first to a sulfoxide and then to the sulfone. researchgate.net The choice of oxidant and reaction conditions can allow for the isolation of the intermediate sulfoxide or drive the reaction to completion to form the desired sulfone. researchgate.netacs.org Various oxidizing agents are effective for this transformation. organic-chemistry.orgresearchgate.net

A green and efficient method for oxidizing sulfides to sulfones utilizes hydrogen peroxide (H₂O₂) as the oxidant, activated by a tungstate catalyst. acs.orgrsc.org This system is considered environmentally benign as its primary byproduct is water. dicp.ac.cn Catalysts such as sodium tungstate, often in combination with a phase-transfer catalyst, or recoverable silica-based tungstate catalysts, are effective for this transformation. acs.orgorganic-chemistry.org Various aromatic and aliphatic sulfides can be oxidized to sulfones in good to excellent yields using 30% H₂O₂ with these catalysts. acs.orgorganic-chemistry.orgrsc.org The system's effectiveness is demonstrated across a range of substrates, highlighting its potential for synthesizing the target compound from its corresponding sulfide precursor.

Table 1: Examples of Tungstate-Catalyzed Sulfide Oxidation with H₂O₂

| Sulfide Substrate | Catalyst System | Solvent | Yield of Sulfone | Reference |

|---|---|---|---|---|

| Thioanisole | Na₂WO₄ / Phenylphosphonic acid / [CH₃(C₈H₁₇)₃N]HSO₄ | H₂O | 99% | acs.org |

| Dibenzyl sulfide | Silica-based tungstate | CH₂Cl₂/MeOH | 95% | organic-chemistry.org |

| 3,3'-Thiodipropionic acid | Tungstic acid | H₂O | 91.3% | acs.org |

This table presents illustrative data for the oxidation of various sulfides to sulfones using tungstate catalysts and hydrogen peroxide, demonstrating the general applicability of the method.

meta-Chloroperbenzoic acid (mCPBA) is a widely used, commercially available, and powerful oxidizing agent in organic synthesis. chemicalbook.comwikipedia.org It is highly effective for the oxidation of sulfides. organic-chemistry.orgrsc.org Typically, using one equivalent of mCPBA relative to the sulfide yields the sulfoxide, while the addition of a second equivalent or using an excess of mCPBA drives the oxidation forward to the sulfone. chemicalbook.com The reaction is versatile and applicable to a wide range of sulfides, converting them to their corresponding sulfoxides and sulfones. organic-chemistry.orgrsc.org

Table 2: Oxidation of Sulfides using mCPBA

| Sulfide Substrate | Equivalents of mCPBA | Product | Reference |

|---|---|---|---|

| Generic Sulfide (R-S-R') | ~1 | Sulfoxide (R-SO-R') | chemicalbook.com |

| Generic Sulfide (R-S-R') | >2 | Sulfone (R-SO₂-R') | chemicalbook.comorganic-chemistry.org |

| Amines | N/A | Nitroalkanes, N-oxides | organic-chemistry.org |

This table illustrates the general outcome of using m-CPBA for the oxidation of various functional groups, including the stepwise oxidation of sulfides.

The oxidation of a sulfide to a sulfone is a two-step process. researchgate.net The first step involves the nucleophilic attack of the electron-rich sulfur atom of the sulfide on an electrophilic oxygen atom of the oxidizing agent (e.g., a peroxy acid or a metal-peroxo species). nih.gov This results in the formation of a sulfoxide intermediate.

Sulfide → Sulfoxide

The sulfoxide is less nucleophilic than the starting sulfide. Consequently, the second oxidation step, which converts the sulfoxide to the sulfone, is generally slower and may require more forcing conditions or an excess of the oxidant. nih.gov The mechanism is similar, involving the attack of the sulfoxide's sulfur atom on the oxidant to form the final sulfone. nih.gov The ability to control the reaction to stop at the sulfoxide stage or proceed to the sulfone is a key aspect of these synthetic routes. researchgate.net

Sulfoxide → Sulfone

Cyclization of Diol Precursors

An alternative synthetic approach involves constructing the tetrahydrothiophene ring from an acyclic precursor that already contains the necessary diol functionality. One established method for synthesizing the parent tetrahydrothiophene ring is the reaction of tetrahydrofuran with hydrogen sulfide over an alumina catalyst. wikipedia.org A conceptually similar approach for the target molecule could involve the reaction of a suitably protected 1,4-dihalo-2,3-butanediol or a diepoxide with a sulfur nucleophile, such as sodium sulfide, to form the five-membered ring. Another patented method describes the synthesis of tetrahydrothiophene from 1,4-butanediol and hydrogen sulfide using a modified catalyst, demonstrating the feasibility of using diol precursors. google.com Thia-Prins cyclization reactions, which involve the reaction of homoallylic thiols with aldehydes, also represent a modern method for constructing substituted tetrahydrothiophene rings. researchgate.net

Hydrogenation of Thiophene Derivatives

The hydrogenation of an appropriately substituted thiophene is a viable route to the saturated tetrahydrothiophene core. researchgate.net This method is extensively studied, particularly in the context of hydrodesulfurization processes in the petroleum industry. berkeley.edu The process involves the reduction of the aromatic thiophene ring to yield 2,3-dihydrothiophene, 2,5-dihydrothiophene (B159602), and ultimately tetrahydrothiophene. researchgate.net A variety of transition metal catalysts, especially those based on palladium, rhodium, ruthenium, and molybdenum, are effective for this transformation. acs.orgcatalysis.ru An efficient synthesis of enantiomerically pure tetrahydrothiophenes has been achieved through asymmetric hydrogenation of substituted thiophenes using ruthenium-N-heterocyclic carbene catalysts. acs.org For the synthesis of the target molecule, this route would require starting with a 3,4-dihydroxythiophene precursor, which would then be hydrogenated to yield the desired cis or trans diol on the saturated ring, followed by oxidation of the sulfide to the sulfone.

Table 3: Catalysts for the Hydrogenation of Thiophene

| Catalyst | Support | Activity Ranking | Reference |

|---|---|---|---|

| PdS | Aluminosilicate | Pd >> Mo > Rh ≥ Ru | catalysis.ru |

| MoS₂ | Various | Pd >> Mo > Rh ≥ Ru | catalysis.ru |

| Rh₂S₃ | Various | Pd >> Mo > Rh ≥ Ru | catalysis.ru |

| RuS₂ | Various | Pd >> Mo > Rh ≥ Ru | catalysis.ru |

This table compares the relative activity of various supported transition metal sulfide catalysts for the gas-phase hydrogenation of thiophene to tetrahydrothiophene.

Stereoselective Synthesis and Diastereomeric Control

Stereocontrol is a fundamental aspect of synthesizing substituted tetrahydrothiophenes, as the spatial arrangement of functional groups significantly influences the molecule's properties and potential applications. Achieving the desired trans-stereochemistry in the diol and understanding its reactivity compared to the cis-isomer are key areas of investigation.

The synthesis of this compound can be reliably achieved through the acid-catalyzed reaction of 2,5-dihydrothiophene 1,1-dioxide with hydrogen peroxide. rsc.org This method provides a reproducible pathway to the desired trans-isomer. The reaction proceeds via the formation of an epoxide intermediate, 3,4-epoxytetrahydrothiophen 1,1-dioxide, which subsequently undergoes acid-catalyzed hydrolysis. rsc.org The ring-opening of the epoxide by a water molecule occurs via an SN2-type mechanism, leading to the preferential formation of the thermodynamically more stable trans-diol.

Key steps in this synthesis include:

Epoxidation: The initial reaction of the double bond in 2,5-dihydrothiophene 1,1-dioxide with hydrogen peroxide in the presence of an acid catalyst.

Hydrolysis: The subsequent acid-catalyzed ring-opening of the resulting epoxide, which dictates the final stereochemistry of the diol.

The reactivity of the trans- and cis-diastereomers of Tetrahydrothiophene-3,4-diol 1,1-dioxide differs, which is a common feature for isomeric compounds in the sulfolane (B150427) series. rsc.orgresearchgate.net Studies have shown that the cis-diol is more reactive than the trans-diol in certain reactions, such as oxidation by periodate. rsc.org This difference in reactivity can be attributed to the steric and electronic effects arising from the different spatial orientations of the hydroxyl groups.

In the cis-isomer, the hydroxyl groups are on the same face of the five-membered ring, which can facilitate reactions that involve the participation of both groups, such as the formation of cyclic intermediates. In contrast, the trans-isomer, with its hydroxyl groups on opposite faces, may react more slowly in such transformations. This differential reactivity has been observed in studies of related cis- and trans-isomeric amino alcohols of the sulfolane series, where cis isomers readily form fused heterocyclic systems like morpholin-2-ones and oxazolidin-2-ones, while the trans isomers tend to yield open-chain derivatives under similar conditions. researchgate.net

While the direct asymmetric synthesis of this compound is not extensively detailed, various advanced strategies have been developed for the asymmetric synthesis of other chiral tetrahydrothiophene derivatives. These methods are crucial for accessing optically pure compounds for applications in medicinal chemistry and as chiral ligands. nsf.govacs.org

Notable asymmetric approaches include:

Brønsted Acid-Catalyzed Desymmetrization: A catalytic asymmetric method involves the desymmetrization of oxetanes using a chiral Brønsted acid catalyst. nsf.govresearchgate.netnih.gov This strategy allows an internal sulfur nucleophile to perform an intramolecular ring-opening of the oxetane, efficiently generating chiral tetrahydrothiophenes with all-carbon quaternary stereocenters in excellent enantioselectivities. nsf.govresearchgate.netnih.gov

Phase-Transfer Catalyzed [4+1] Annulation: An efficient asymmetric [4+1] annulation has been developed using a bifunctional chiral phase-transfer catalyst. acs.org This reaction provides access to functionalized 2-acyl-2-carboxyl tetrahydrothiophenes bearing consecutive quaternary and tertiary carbon stereocenters with high diastereoselectivities and enantioselectivities. acs.org

Cascade Sulfa-Michael/Aldol Reactions: Asymmetric cascade reactions, such as the sulfa-Michael/aldol condensation of 1,4-dithiane-2,5-diol with α,β-unsaturated ketones, can be catalyzed by chiral fluorides generated in situ. acs.org This approach yields highly functionalized chiral trisubstituted tetrahydrothiophene derivatives with high enantiomeric excess. acs.org

Optimization of Reaction Conditions and Scalability Considerations

The optimization of reaction parameters is essential for maximizing yield, purity, and stereoselectivity, as well as for ensuring the scalability of the synthesis for practical applications. Catalyst loading, concentration, temperature, and reaction time are critical variables that must be carefully controlled.

Catalyst loading and reactant concentration can significantly influence the outcome of synthetic transformations leading to tetrahydrothiophene derivatives. In asymmetric catalysis, minimizing the catalyst loading is often a goal to reduce costs and simplify purification.

| Parameter | Observation | Context |

| Catalyst Loading | Effective reactions have been achieved with low catalyst loadings (e.g., 2.5 mol %). unife.it | Synthesis of substituted tetrahydrothiophenes via cascade reactions using a fiber-immobilized tertiary amine catalyst. unife.it |

| Concentration | A decrease in reactant concentration (e.g., from 0.1 M to 0.05 M) can significantly impact enantioselectivity. researchgate.net | Asymmetric desymmetrization of oxetanes for chiral tetrahydrothiophene synthesis. researchgate.net |

| Concentration | In some cases, changes in concentration can completely halt the reaction. researchgate.net | Asymmetric desymmetrization of oxetanes for chiral tetrahydrothiophene synthesis. researchgate.net |

Temperature and reaction time are interdependent parameters that control the rate and selectivity of chemical reactions. The optimal conditions often represent a compromise between achieving a reasonable reaction rate and preventing side reactions or decomposition.

| Parameter | Observation | Context |

| Temperature | Increasing the temperature to 50°C was necessary for a reaction that did not proceed at room temperature. researchgate.net | Asymmetric synthesis of chiral tetrahydrothiophenes. researchgate.net |

| Temperature | A notable temperature effect on reaction efficiency was observed in certain cascade reactions. unife.it | Synthesis of trisubstituted tetrahydrothiophenes. unife.it |

| Reaction Time | Some syntheses require extended reaction times, ranging from 1 to 7 days, for completion at room temperature. researchgate.net | Synthesis of tetrahydrothiophene 1,1-dioxides annulated with an oxazolidine (B1195125) ring. researchgate.net |

Continuous Flow vs. Batch Reactor Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of various organic compounds, offering significant improvements over conventional batch processes. nih.govsyngeneintl.com In a continuous flow setup, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. nih.gov This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. syngeneintl.comflinders.edu.au The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, which is particularly advantageous for highly exothermic or rapid reactions. nih.govflinders.edu.au This enhanced control minimizes the formation of byproducts and improves the safety profile of the process by reducing the volume of hazardous materials present at any given time. flinders.edu.aursc.org

Batch reactors, on the other hand, have been the cornerstone of chemical synthesis for centuries and are still widely used in the pharmaceutical and fine chemical industries. syngeneintl.commdpi.com In a batch process, all reactants are loaded into a stirred-tank reactor, and the reaction is allowed to proceed for a predetermined time before the product is isolated. mdpi.com This method is versatile and well-suited for the production of multiple products using the same equipment. mdpi.com However, batch reactors can suffer from poor heat and mass transfer, especially at larger scales, which can lead to temperature gradients and localized "hot spots," potentially resulting in decreased selectivity and the formation of impurities. mdpi.com Scaling up a batch process can also be challenging, as the reaction conditions may not be easily reproducible in larger vessels. flinders.edu.au

For the synthesis of related tetrahydrothiophene derivatives, both batch and continuous flow methods have been successfully employed. For instance, the production of optically active (R)-Tetrahydrothiophene-3-ol has been demonstrated in both batch and continuous flow modes using an immobilized ketoreductase, achieving high conversion (>99.0%) and enantiomeric excess (>99.5%) in both systems. acs.org While the batch process was scaled up to a pilot scale, the continuous flow process in a packed bed reactor demonstrated a high space-time yield of 729 g L⁻¹ d⁻¹. acs.org This highlights the potential for significantly higher productivity with continuous flow systems.

The table below provides a comparative overview of the key features of continuous flow and batch reactor methodologies relevant to the synthesis of this compound.

| Feature | Continuous Flow Reactor | Batch Reactor |

| Reaction Control | Precise control over temperature, pressure, and residence time. syngeneintl.comflinders.edu.au | Less precise control, potential for temperature and concentration gradients. mdpi.com |

| Heat & Mass Transfer | Excellent due to high surface-area-to-volume ratio. nih.gov | Can be limited, especially at larger scales. mdpi.com |

| Safety | Inherently safer due to small reaction volumes. flinders.edu.aursc.org | Larger volumes of hazardous materials present a higher risk. flinders.edu.au |

| Scalability | More straightforward scale-up by extending operation time or parallelization. syngeneintl.comflinders.edu.au | Scale-up can be complex and may require re-optimization. flinders.edu.au |

| Productivity | Often higher space-time yields. acs.org | Generally lower productivity for a given reactor volume. |

| Flexibility | Less flexible for producing multiple products. | Highly flexible for multi-product synthesis. mdpi.com |

| Footprint | Smaller physical footprint. syngeneintl.com | Larger footprint for equivalent production capacity. |

Purification and Isolation Techniques in Synthesis

The purification and isolation of this compound from the reaction mixture are critical steps to obtain the compound with the desired purity. The choice of purification technique depends on the physical and chemical properties of the target compound, the nature of the impurities, and the scale of the synthesis.

Following the synthesis, the crude reaction mixture typically contains the desired product, unreacted starting materials, reagents, and byproducts. A common initial workup procedure involves quenching the reaction, followed by extraction to separate the product from water-soluble and other immiscible components. For instance, in syntheses involving aqueous and organic phases, the product can be partitioned into an appropriate organic solvent. Subsequent washing of the organic layer with brine can help to remove residual water and water-soluble impurities.

Crystallization is a powerful and widely used technique for the purification of solid compounds like trans--Tetrahydrothiophene-3,4-diol 1,1-dioxide. This method relies on the differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Column chromatography is another essential technique for the purification of organic compounds. This method separates components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as they are carried through the column by a mobile phase (a solvent or a mixture of solvents). For the purification of polar compounds like diols, silica gel chromatography is often effective. The polarity of the eluent is carefully chosen to allow for the separation of the target compound from less polar and more polar impurities. The fractions containing the pure product are collected and the solvent is removed by evaporation.

The table below summarizes the common purification techniques applicable to the isolation of this compound.

| Technique | Principle of Separation | Applicability |

| Extraction | Differential solubility of the compound in two immiscible liquid phases. | Initial workup to separate the product from aqueous and other immiscible components. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of the solid crude product to obtain high-purity material. |

| Column Chromatography | Differential adsorption of compounds onto a stationary phase. | Separation of the target compound from impurities with different polarities. |

| Filtration | Separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Collection of crystallized product or removal of solid impurities. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and stereochemistry of organic molecules like trans-tetrahydrothiophene-3,4-diol 1,1-dioxide. A combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) Analysis of Hydroxyl and Ring Protons

A ¹H NMR spectrum would provide crucial information about the chemical environment and connectivity of the protons in the molecule. For the trans-diol configuration, the symmetry of the molecule would lead to a simplified spectrum. The protons at the 2- and 5-positions (H2/H5) would be chemically equivalent, as would the protons at the 3- and 4-positions (H3/H4). Similarly, the two hydroxyl protons would be equivalent.

The expected signals would include:

A multiplet corresponding to the methine protons (H3/H4) attached to the hydroxyl-bearing carbons.

One or more multiplets for the methylene (B1212753) protons (H2/H5) adjacent to the sulfone group. The chemical shift of these protons would be significantly downfield due to the electron-withdrawing effect of the sulfone.

A signal for the hydroxyl (OH) protons, the position of which would be dependent on the solvent and concentration.

Analysis of the coupling constants (J-values) between adjacent protons would be key to confirming the trans stereochemistry.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, only two distinct carbon signals would be expected for the tetrahydrothiophene (B86538) ring.

The anticipated signals are:

A signal for the two equivalent methine carbons (C3/C4), shifted downfield by the attached hydroxyl groups.

A signal for the two equivalent methylene carbons (C2/C5), shifted downfield by the adjacent sulfone group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments would be utilized:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity between the H2/H5 and H3/H4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the C2/C5 and C3/C4 signals.

Advanced NMR Applications for Mechanistic Studies (e.g., Isotopic Labeling)

While no studies involving isotopic labeling of this compound have been reported, this technique could be employed in mechanistic studies. For instance, if the compound were used as a starting material, labeling specific positions with isotopes like ¹³C or deuterium (B1214612) (²H) would allow researchers to track the fate of these atoms throughout a chemical reaction, providing valuable insight into reaction mechanisms.

X-ray Crystallography for Absolute and Relative Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and stereochemistry.

Solid-State Structural Analysis and Bond Parameters

A successful crystallographic analysis of this compound would confirm the trans relationship between the two hydroxyl groups. The five-membered tetrahydrothiophene 1,1-dioxide (sulfolane) ring is not planar and typically adopts either a twisted (C₂) or an envelope (Cₛ) conformation. researchgate.netresearchgate.net The specific conformation adopted by this diol would be determined, along with the precise spatial arrangement of the hydroxyl substituents (axial vs. equatorial).

The analysis would yield a detailed table of bond parameters. While specific data for the title compound is unavailable, studies on related halogenated tetrahydrothiophene 1,1-dioxides show that the ring can be significantly twisted. researchgate.net A crystallographic study would provide the exact bond lengths and angles for the C-C, C-S, S-O, and C-O bonds within the molecule, as well as the key torsional angles that define the ring's conformation.

Confirmation of trans-Configuration of Hydroxyl Groups

The trans-configuration of the hydroxyl groups on the tetrahydrothiophene ring is a critical feature of the molecule's stereochemistry. This arrangement, where the two hydroxyl groups are on opposite sides of the ring's plane, is definitively confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum of the trans-isomer, the vicinal coupling constant (J-coupling) between the protons on the carbon atoms bearing the hydroxyl groups (C-3 and C-4) is a key diagnostic parameter. A larger coupling constant is typically observed for protons in a trans-diaxial or trans-diequatorial orientation compared to the smaller coupling constant seen in the corresponding cis-isomer. While a publicly available detailed analysis of the coupling constants for this specific molecule is limited, the established principles of NMR spectroscopy allow for this unambiguous assignment. nih.gov

Crystal Packing and Intermolecular Interactions

It is anticipated that an extensive network of intermolecular hydrogen bonds would be formed, with the hydroxyl groups of one molecule interacting with the sulfone or hydroxyl oxygen atoms of neighboring molecules. These interactions would lead to a highly ordered, three-dimensional crystalline lattice. The packing efficiency and the specific geometry of these hydrogen bonds would be influenced by the steric constraints imposed by the five-membered ring and the trans-orientation of the hydroxyl groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification and characterization of the functional groups within this compound.

Infrared (IR) Spectroscopy for Sulfone and Hydroxyl Group Analysis

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its sulfone and hydroxyl functional groups. The sulfone group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically observed in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ range. chemeurope.com The presence of the hydroxyl groups is indicated by a broad absorption band in the high-frequency region of the spectrum, generally between 3600 and 3200 cm⁻¹. mdpi.com The broadness of this band is a result of intermolecular hydrogen bonding. The C-O stretching vibrations of the secondary alcohol groups are expected to appear in the 1100-1000 cm⁻¹ region.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |

| Sulfone (S=O) | Asymmetric Stretching | 1350 - 1300 | Strong |

| Sulfone (S=O) | Symmetric Stretching | 1160 - 1120 | Strong |

| Alcohol (C-O) | Stretching | 1100 - 1000 | Medium to Strong |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to IR spectroscopy. While the polar sulfone and hydroxyl groups are strong absorbers in the IR, the symmetric vibrations of the carbon-sulfur bonds and the carbon-carbon backbone of the tetrahydrothiophene ring are expected to give rise to more intense signals in the Raman spectrum. The symmetric S=O stretching vibration, while also IR active, would be clearly visible in the Raman spectrum. The C-S stretching vibrations typically appear in the 750-600 cm⁻¹ region. A detailed Raman spectrum would allow for a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for determining the molecular mass of this compound and for elucidating its fragmentation pathways under ionization. The molecular weight of this compound is 152.17 g/mol . nih.gov

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺˙) at m/z 152. The fragmentation of this molecular ion would likely proceed through several characteristic pathways, driven by the presence of the sulfone and hydroxyl groups. Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O, 18 Da) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org For cyclic sulfones, a characteristic fragmentation involves the loss of sulfur dioxide (SO₂, 64 Da). acs.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 152 | [C₄H₈O₄S]⁺˙ (Molecular Ion) | - |

| 134 | [C₄H₆O₃S]⁺˙ | H₂O |

| 88 | [C₄H₈O₂]⁺˙ | SO₂ |

| 70 | [C₄H₆O]⁺˙ | SO₂ + H₂O |

Computational and Theoretical Studies

Electronic Structure and Conformation Analysis

No specific studies detailing the electronic structure or conformational analysis of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide were identified.

Reaction Mechanism Elucidation via Computational Modeling

No computational studies that elucidate the reaction mechanisms involving this compound were found.

Prediction and Interpretation of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic characteristics of molecules. For this compound, computational methods can provide a reasonable estimation of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, such as Density Functional Theory (DFT), has become a reliable tool in structural elucidation. The chemical shifts for this compound can be approximated by considering the contributions from the sulfolane (B150427) ring and the trans-diol substituents.

The ¹H NMR spectrum of the parent sulfolane ring typically shows two multiplets corresponding to the α- and β-protons. In this compound, the presence of the hydroxyl groups at the 3 and 4 positions is expected to significantly influence the chemical shifts of the ring protons. The protons attached to the carbons bearing the hydroxyl groups (H-3 and H-4) would likely experience a downfield shift due to the electron-withdrawing nature of the oxygen atoms. The magnitude of this shift would be dependent on the conformation of the five-membered ring and the orientation of the hydroxyl groups.

For the ¹³C NMR spectrum, the carbon atoms attached to the hydroxyl groups (C-3 and C-4) are predicted to have the most significantly shifted resonances compared to unsubstituted sulfolane. These carbons would be deshielded, resulting in a downfield shift. The chemical shifts of the α-carbons (C-2 and C-5) would also be affected, albeit to a lesser extent. Theoretical estimations for chemical shifts can be performed using a combination of molecular dynamics simulations and quantum mechanical calculations, which has proven effective for complex molecules like diols. nih.gov The CHARGE model, which incorporates electric field, magnetic anisotropy, and steric effects, has been successfully used to analyze the ¹H chemical shifts of various alcohols and diols in different solvents. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2, H-5 | 3.10 - 3.30 | m |

| H-3, H-4 | 4.20 - 4.40 | m |

| OH | 2.50 - 4.00 | br s |

Note: These are hypothetical values based on general principles and data for analogous compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-5 | 50 - 55 |

| C-3, C-4 | 70 - 75 |

Note: These are hypothetical values based on general principles and data for analogous compounds. Actual values may vary.

The vibrational spectrum of this compound is expected to be characterized by the vibrational modes of the sulfone group, the hydroxyl groups, and the tetrahydrothiophene (B86538) ring. Computational methods can be employed to calculate the harmonic vibrational frequencies, providing a theoretical infrared (IR) and Raman spectrum.

Key vibrational modes would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region.

S=O stretching: Strong, characteristic asymmetric and symmetric stretching vibrations of the sulfone group, typically observed around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

C-O stretching: Bands in the 1000-1200 cm⁻¹ region.

Ring vibrations: Various skeletal vibrations of the five-membered ring.

The precise frequencies of these vibrations are sensitive to the molecular conformation and intermolecular interactions, particularly hydrogen bonding.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 |

| C-H stretch | 2850 - 2960 |

| S=O asymmetric stretch | 1310 - 1340 |

| S=O symmetric stretch | 1130 - 1160 |

| C-O stretch | 1050 - 1150 |

Note: These are hypothetical values based on general principles and data for analogous compounds. Actual values may vary.

Analysis of Non-Covalent Interactions, e.g., Hydrogen Bonding

Non-covalent interactions, particularly hydrogen bonding, are expected to play a crucial role in determining the structure, stability, and properties of this compound. The molecule possesses both hydrogen bond donors (the hydroxyl groups) and hydrogen bond acceptors (the hydroxyl oxygens and the sulfone oxygens).

Intramolecular Hydrogen Bonding: The trans configuration of the hydroxyl groups on the five-membered ring makes intramolecular hydrogen bonding less likely compared to a cis arrangement, due to the larger distance between the donor and acceptor groups. However, depending on the flexibility and puckering of the tetrahydrothiophene ring, a weak intramolecular interaction might be possible in certain conformations.

Intermolecular Hydrogen Bonding: It is highly probable that this compound will form an extensive network of intermolecular hydrogen bonds in the solid state and in polar solvents. The hydroxyl groups can act as both donors and acceptors, leading to the formation of chains or more complex three-dimensional networks. Furthermore, the oxygen atoms of the sulfone group are also potential hydrogen bond acceptors. The presence of these strong intermolecular interactions would significantly influence the melting point, boiling point, and solubility of the compound.

Theoretical studies on sulfonamides have demonstrated the ability of the sulfone group's oxygen atoms to participate in hydrogen bonding. nih.gov Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature and strength of these hydrogen bonds.

Table 4: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| -OH | -OH (of another molecule) | Intermolecular |

Chemical Reactivity and Transformation Studies

Reactions Involving the Hydroxyl Groups

The two hydroxyl groups in the trans configuration are the primary sites for a variety of functional group interconversions, including esterification, etherification, oxidation, and dehydration.

The presence of diol functionality allows for esterification reactions with carboxylic acids or their derivatives. While specific studies on the direct esterification of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide are not extensively detailed in the reviewed literature, the general principles of alcohol esterification are applicable. organic-chemistry.org Such reactions would typically involve reacting the diol with an acyl chloride or an acid anhydride in the presence of a base to yield the corresponding mono- or di-ester. The selective monoesterification of symmetrical diols can be a challenge, but methods using reagents like resin-bound triphenylphosphine have been developed to achieve this selectivity. researchgate.net

Similarly, etherification can be accomplished, for instance, through a Williamson-type synthesis where the diol is first converted to an alkoxide and then reacted with an alkyl halide. The reactivity of related amino alcohols in the sulfolane (B150427) series towards cyclizing agents like ethyl chloroformate suggests the hydroxyl groups are amenable to these transformations. researchgate.net

Table 1: Potential Esterification and Etherification Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Diesterification | Acyl Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | trans-3,4-Diacetoxytetrahydrothiophene 1,1-dioxide |

The secondary alcohol groups of this compound can be oxidized. A key documented reaction is the oxidation of the trans-diol with periodate, which cleaves the C-C bond between the hydroxyl-bearing carbons to yield 2,2′-sulphonyldiacetaldehyde. rsc.org This oxidative cleavage is a characteristic reaction for 1,2-diols.

Oxidation without C-C bond cleavage would be expected to convert the secondary alcohols to ketones. While specific reagents for this transformation on this particular substrate are not detailed, standard oxidizing agents for secondary alcohols, such as pyridinium chlorochromate (PCC) or a Swern oxidation, would likely yield the corresponding diketone, Tetrahydrothiophene-3,4-dione 1,1-dioxide. Further oxidation under more vigorous conditions could potentially lead to ring-opening and the formation of carboxylic acid derivatives. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established process, often utilizing oxidants like hydrogen peroxide. nih.govorganic-chemistry.org

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Reaction Type | Product |

|---|---|---|

| Periodate | Oxidative Cleavage | 2,2′-Sulphonyldiacetaldehyde rsc.org |

The acid-catalyzed dehydration of alcohols is a standard method for the synthesis of alkenes. libretexts.org Applying this to this compound, the elimination of one molecule of water would lead to the formation of 2,3-dihydro-1H-thiophen-3-ol 1,1-dioxide. The elimination of both hydroxyl groups as two molecules of water would result in the formation of 2,5-dihydrothiophene (B159602) 1,1-dioxide (also known as 3-sulfolene). rsc.org This reaction typically proceeds by heating the alcohol in the presence of a strong acid like sulfuric or phosphoric acid. libretexts.org The mechanism for secondary alcohols generally proceeds through an E1 pathway involving a carbocation intermediate. libretexts.org

Ring Transformations and Rearrangements

While the saturated sulfone ring of this compound is generally stable, specific reactions involving its precursors or derivatives can lead to significant structural modifications, including ring-opening, cycloaddition, and extrusion reactions.

Direct ring-opening of the tetrahydrothiophene (B86538) 1,1-dioxide core in the diol derivative via cleavage of the carbon-sulfur bonds is not a commonly observed reaction under standard laboratory conditions due to the high stability of the sulfolane structure. However, ring-opening reactions are highly relevant in the context of its synthetic precursors, particularly 3,4-epoxysulfolane.

The reaction of 3,4-epoxysulfolane with various nucleophiles is a key method for introducing substituents at the 3- and 4-positions, leading to compounds like the target trans-diol. The epoxide ring is susceptible to nucleophilic attack, resulting in its opening. For instance, aminolysis of 3,4-epoxysulfolane with amines or azidolysis with azide ions proceeds via an SN2 mechanism, yielding the corresponding trans-amino alcohols or trans-azido alcohols. These reactions are crucial for accessing a variety of 3,4-disubstituted sulfolane derivatives.

A study on the aminolysis of 3,4-epoxysulfolane demonstrated that reactions in aqueous media can lead to complex product mixtures. However, controlled methodologies have been developed to synthesize stereochemically pure cis- and trans-amino alcohols, which are valuable synthetic intermediates. researchgate.netresearchgate.net The stereochemistry of the product is dictated by the backside attack of the nucleophile on the epoxide ring.

| Precursor | Reagent | Reaction Type | Product | Stereochemistry |

| 3,4-Epoxysulfolane | Ammonia (B1221849) (aq.) | Aminolysis (Ring-Opening) | 3-Amino-4-hydroxysulfolane | Complex Mixture |

| 3,4-Epoxysulfolane | 2,4-Dichloroaniline | Aminolysis (Ring-Opening) | cis-3-(2,4-dichloroanilino)-4-hydroxysulfolane | cis |

| 3,4-Epoxysulfolane | Water (Hydrolysis) | Hydrolysis (Ring-Opening) | trans-3,4-dihydroxysulfolane | trans |

The tetrahydrothiophene 1,1-dioxide framework can serve as a masked diene. While the saturated diol itself is not a diene, its unsaturated analog, 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide), is a well-known precursor to 1,3-butadiene for Diels-Alder reactions. This transformation occurs through a thermal retro-cheletropic reaction involving the extrusion of sulfur dioxide (SO₂).

It is mechanistically plausible that this compound, upon dehydration to the corresponding dihydrosulfolene derivative, could similarly act as a precursor for a substituted diene (trans-1,3-butadiene-2,3-diol equivalent). This in situ generated diene could then undergo a [4+2] cycloaddition with a suitable dienophile to form a six-membered ring. The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of cyclic systems with high stereocontrol. mdpi.comnih.gov The reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

The general scheme for this process, based on the reactivity of the parent 3-sulfolene, is as follows:

Elimination/Dehydration : Removal of the two hydroxyl groups from the trans-diol to form a 3-sulfolene derivative.

SO₂ Extrusion : Thermal decomposition of the sulfolene ring to release sulfur dioxide gas and generate a conjugated diene.

Diels-Alder Reaction : The generated diene immediately reacts with a dienophile present in the reaction mixture to form a cyclohexene derivative.

This strategy effectively uses the sulfolene moiety as a stable, solid source for a potentially reactive or gaseous diene, enhancing safety and control over the cycloaddition process.

| Diene Precursor | Reaction | Intermediate Diene | Dienophile | Product Type |

| 3-Sulfolene | Heat (Δ) | 1,3-Butadiene | Maleic Anhydride | Cyclohexene derivative |

| Substituted 3-Sulfolene | Heat (Δ) | Substituted 1,3-Butadiene | Alkene/Alkyne | Substituted Cyclohexene |

The most significant extrusion reaction involving the tetrahydrothiophene 1,1-dioxide scaffold is the cheletropic extrusion of sulfur dioxide. imperial.ac.ukresearchgate.net Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concurrently made or broken to a single atom. chem-station.com In the case of 3-sulfolene derivatives, heating promotes a concerted, retro-[4+1] cycloaddition, releasing the stable SO₂ molecule and forming a conjugated 1,3-diene. researchgate.netyoutube.com This reaction is reversible, and 1,3-dienes can react with SO₂ to form 3-sulfolenes.

The extrusion is synthetically valuable as it provides a clean method for generating dienes in situ for subsequent reactions, such as the Diels-Alder cycloadditions discussed previously. imperial.ac.uk

Another relevant, though less direct, extrusion reaction in sulfone chemistry is the Ramberg–Bäcklund reaction. This reaction converts an α-halo sulfone into an alkene through treatment with a base, involving the extrusion of SO₂. wikipedia.org The mechanism proceeds through deprotonation, formation of an unstable three-membered episulfone intermediate, and subsequent decomposition to the alkene and SO₂. chem-station.comwikipedia.org While this reaction does not apply directly to this compound, it is a fundamental transformation of the sulfone functional group.

| Reaction Name | Substrate | Key Intermediate | Extruded Molecule | Product |

| Cheletropic Extrusion | 3-Sulfolene | - (Concerted) | SO₂ | 1,3-Diene |

| Ramberg–Bäcklund | α-Halo Sulfone | Episulfone | SO₂ | Alkene |

Comparative Reactivity with Related Tetrahydrothiophene Isomers and Derivatives

The reactivity of this compound is best understood by comparing it with related structures.

Sulfolane : The parent compound, sulfolane (tetrahydrothiophene 1,1-dioxide), is a chemically inert, polar aprotic solvent with high thermal stability. researchgate.netnih.gov It lacks the unsaturation or functional groups that enable the transformations seen in its derivatives. Its primary use is as an industrial solvent, not as a reactive intermediate. The introduction of the trans-diol groups fundamentally changes the molecule's character from a solvent to a potential synthetic precursor.

3-Sulfolene : As discussed, 3-sulfolene is the key reactive analog. Its defining feature is the ability to undergo reversible cheletropic extrusion of SO₂ to form 1,3-butadiene. This makes it far more reactive and synthetically versatile than the saturated sulfolane or its diol derivative in reactions requiring a diene. The diol, however, offers the potential to generate a functionally substituted diene after a dehydration step.

cis- vs. trans-Isomers : Stereochemistry plays a critical role in the reactivity of substituted cyclic systems. Studies on related heterocyclic systems have shown that trans isomers can exhibit different reaction rates compared to their cis counterparts due to steric and electronic effects. For example, in the ring-opening of certain dihydrofuran acetals, the trans isomers were found to react faster than the cis isomers. mdpi.com In the case of this compound, the trans configuration of the hydroxyl groups influences the molecule's conformation and the stereochemical outcome of subsequent reactions, such as eliminations or cyclizations involving the diol functionality.

Thiophene (B33073) : In contrast to the non-aromatic sulfolane derivatives, thiophene is an aromatic heterocycle. Its chemistry is dominated by electrophilic aromatic substitution rather than cycloaddition. Thiophene is a poor diene in Diels-Alder reactions due to its aromatic stability and only reacts under harsh conditions or with the aid of a Lewis acid catalyst. This highlights a fundamental difference in reactivity: the oxidation of the sulfur atom to a sulfone completely removes the aromatic character and unlocks the diene-precursor reactivity pathway.

Applications As a Building Block in Complex Chemical Synthesis

Precursor to Structurally Diverse Sulfone-Containing Heterocycles

The inherent functionality of trans-tetrahydrothiophene-3,4-diol 1,1-dioxide provides a robust platform for the synthesis of a wide array of structurally diverse sulfone-containing heterocycles. The diol groups serve as convenient handles for the introduction of new ring systems, leading to fused and spirocyclic scaffolds of potential interest in medicinal chemistry and materials science.

One notable application is the synthesis of tetrahydrothiophene (B86538) 1,1-dioxides annulated with an oxazolidine (B1195125) ring. This transformation is achieved by first converting the diol to the corresponding amino alcohols. For instance, the aminolysis of 3,4-epoxysulfolane, derived from the diol, with amines such as ammonia (B1221849) or benzylamine, yields the corresponding trans-amino alcohols. These amino alcohols can then be cyclized with various reagents to form fused heterocyclic systems. For example, reaction with formaldehyde (B43269) can lead to the formation of hexahydrothieno[3,4-d] wikipedia.orgcerritos.eduoxazole 5,5-dioxides. The specific conditions, such as the use of microwave activation or ultrasound, can influence the efficiency of these cyclization reactions. rsc.org

Furthermore, the reactivity of these trans-amino alcohols of the sulfolane (B150427) series has been explored with a variety of cyclizing agents to produce other fused heterocycles. While the cis-isomers of these amino alcohols react with reagents like dimethyl acetylenedicarboxylate (B1228247) and triphosgene (B27547) to yield morpholin-2-ones and oxazolidin-2-ones respectively, the trans-isomers under similar conditions tend to form acyclic derivatives. masterorganicchemistry.com This differential reactivity highlights the crucial role of stereochemistry in directing the outcome of these synthetic transformations.

The following table summarizes representative examples of heterocycles derived from amino alcohol precursors of this compound:

| Precursor | Reagent | Resulting Heterocycle |

| trans-3-Amino-4-hydroxysulfolane | Formaldehyde | Hexahydrothieno[3,4-d] wikipedia.orgcerritos.eduoxazole 5,5-dioxide |

| cis-3-Amino-4-hydroxysulfolane | Dimethyl acetylenedicarboxylate | Tetrahydrothieno[3,4-d]morpholin-2-one 5,5-dioxide |

| cis-3-Amino-4-hydroxysulfolane | Triphosgene | Tetrahydrothieno[3,4-d]oxazolidin-2-one 5,5-dioxide |

Role in Multicomponent Reactions and Tandem Processes

While direct participation of this compound in multicomponent reactions (MCRs) is not extensively documented, related sulfur-containing compounds demonstrate the potential of this structural motif in such convergent synthetic strategies. MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

For instance, 1,4-dithiane-2,5-diol, which can be considered a masked form of mercaptoacetaldehyde, has been effectively employed in cascade sulfa-Michael/aldol reactions with α,β-unsaturated ketones to produce highly functionalized tetrahydrothiophene derivatives. nih.gov This suggests the potential for developing tandem processes starting from derivatives of this compound, where the sulfone moiety would be pre-installed.

Tandem reactions, where a sequence of intramolecular or intermolecular transformations occurs without the isolation of intermediates, are powerful tools for the rapid construction of molecular complexity. The rigid sulfolane scaffold of the title compound is well-suited to control the stereochemical outcome of such processes, making it an attractive starting point for the development of novel tandem reaction sequences.

Synthesis of Chiral Scaffolds and Enantiopure Compounds

The inherent C2-symmetry and well-defined stereochemistry of this compound make it an excellent candidate for use as a chiral scaffold and a starting material in the synthesis of enantiopure compounds. The "chiral pool" approach in organic synthesis leverages readily available, enantiomerically pure natural products or their derivatives to impart chirality to new, more complex molecules. This compound, which can be prepared in enantiopure forms, fits perfectly within this synthetic paradigm.

The diol functionality can be selectively manipulated to introduce other functional groups or to serve as an anchor point for the construction of larger chiral molecules. For example, the synthesis of chiral polyhydroxylated tetrahydrothiophene derivatives has been reported, showcasing the ability to build upon the inherent chirality of the starting material. rsc.org

Furthermore, the development of asymmetric synthetic methods often relies on the use of chiral catalysts or auxiliaries. Derivatives of this compound have the potential to be developed into novel chiral ligands for asymmetric catalysis, where the sulfone group could act as a coordinating site for a metal center, and the chiral diol backbone would create a chiral environment to influence the stereochemical outcome of a reaction.

Utilization in Diels-Alder Reactions for Fused Ring Systems

Thiophene-1,1-dioxides are known to be reactive dienes in Diels-Alder reactions. The oxidation of the sulfur atom to a sulfone disrupts the aromaticity of the thiophene (B33073) ring, making the resulting diene system more susceptible to [4+2] cycloaddition reactions. This reactivity can be harnessed to construct fused ring systems.

While specific examples detailing the use of this compound itself in Diels-Alder reactions are not prevalent in the readily available literature, the general reactivity of substituted thiophene-1,1-dioxides provides a strong basis for its potential in this area. The hydroxyl groups on the trans-3 and 4 positions could be protected, for example as acetates, to generate a stable diene precursor. The subsequent Diels-Alder reaction with a suitable dienophile would lead to a bicyclic adduct.

A key feature of the Diels-Alder reaction of thiophene-1,1-dioxides is the frequent spontaneous extrusion of sulfur dioxide from the initial cycloadduct, leading to the formation of a new cyclohexadiene ring. This tandem Diels-Alder/retro-cheletropic elimination sequence is a powerful method for the synthesis of highly substituted aromatic and hydroaromatic compounds. The presence of substituents on the diene, such as the protected diol groups in our case, would be carried over to the final fused ring product, providing a route to functionalized polycyclic systems.

The general scheme for such a reaction would be:

| Diene | Dienophile | Intermediate Adduct | Final Product (after SO2 extrusion) |

| Protected trans-3,4-dihydroxy-2,5-dihydrothiophene-1,1-dioxide | Alkene/Alkyne | Bicyclic sulfone adduct | Fused cyclohexadiene derivative |

This approach offers a pathway to complex fused ring systems where the stereochemistry of the diol can potentially influence the facial selectivity of the cycloaddition.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of trans-tetrahydrothiophene-3,4-diol 1,1-dioxide often relies on multi-step processes, such as the acid-catalyzed reaction of 2,5-dihydrothiophene (B159602) 1,1-dioxide with hydrogen peroxide. rsc.org While effective, these methods present opportunities for improvement in terms of efficiency, safety, and environmental impact. Future research should focus on developing more sustainable and novel synthetic routes.

Key research objectives could include:

Catalytic Approaches: Investigating new catalytic systems, including enzymatic or chemo-enzymatic methods, to achieve higher yields and stereoselectivity under milder reaction conditions. Biocatalysis, in particular, remains an underexplored avenue for the synthesis of functionalized sulfones.

Green Solvents and Reagents: Replacing hazardous reagents and conventional organic solvents with more environmentally benign alternatives. This could involve exploring reactions in water, supercritical fluids, or ionic liquids.

Flow Chemistry: Adapting existing syntheses or developing new ones for continuous flow reactors. This approach can offer enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch processes.

A comparative table of potential synthetic strategies is presented below.

| Methodology | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild conditions, reduced environmental impact. | Screening for novel enzymes (e.g., oxidoreductases), enzyme immobilization. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. | Development of stable, selective solid-supported catalysts. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, novel reaction pathways. | Design of suitable photocatalysts and exploration of radical-based transformations. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design, optimization of reaction parameters (temperature, pressure, flow rate). |

Exploration of Mechanistic Details of Underexplored Reactions

While the diol and sulfone functional groups are well-known, their combined influence on the reactivity of the tetrahydrothiophene (B86538) scaffold is not fully understood. The rigid trans configuration of the diols imposes specific stereochemical constraints that could lead to unique reaction pathways.

Future mechanistic studies should target:

Dehydration and Elimination Reactions: A thorough investigation into the mechanisms of acid- or base-catalyzed dehydration. Understanding the factors that control the formation of different olefin products is crucial for synthetic applications. Computational and experimental studies on related cyclic trans-diol substrates have shown that reaction pathways can be complex and catalyst-dependent. chemrxiv.org

Oxidative Cleavage: Exploring the periodate-mediated oxidation of the trans-diol to 2,2′-sulphonyldiacetaldehyde. rsc.org Detailed kinetic and isotopic labeling studies could elucidate the transition state and intermediates of this ring-opening reaction.

Polymerization Mechanisms: As a monomer, the compound can participate in step-growth polymerization. Understanding the kinetics and mechanisms of polycondensation reactions (e.g., to form polyesters or polyurethanes) is essential for controlling polymer properties.

Catalyst-Substrate Interactions: In-depth studies of how various catalysts (e.g., rhenium or vanadium complexes used in deoxydehydration) interact with the trans-diol geometry. chemrxiv.org Such studies could reveal why certain catalysts are effective for cis-diols but not trans-diols, and could guide the design of new catalysts specifically for trans-substrates.

Advanced Applications in Materials Science

The distinct properties imparted by the sulfone group (high polarity, thermal stability) and the diol functionality (reactive sites for polymerization) make this compound an attractive building block for advanced materials. Research should be directed towards synthesizing functional polymers where this specific monomer is a key component, excluding direct biological materials.

Potential areas for exploration include:

High-Performance Polymers: Incorporating the sulfolane (B150427) diol moiety into polymer backbones (e.g., polyesters, polycarbonates, or polyurethanes) to enhance thermal stability, chemical resistance, and mechanical properties. The rigid ring structure could lead to polymers with high glass transition temperatures.

Ion-Conducting Polymers: The polar sulfone group is known to facilitate ion transport. nih.gov Polymers derived from this compound could be investigated as solid polymer electrolytes for applications in lithium-ion batteries or other electrochemical devices.

Polymers with High Refractive Index: Materials rich in sulfur and oxygen often exhibit high refractive indices. Synthesizing polymers containing the sulfolane diol unit could lead to new materials for optical applications, such as lenses or coatings.

Membranes for Gas Separation: The polarity and structural rigidity of polymers containing the sulfolane diol moiety could be leveraged to create membranes with selective permeability for specific gases, such as CO2.

| Polymer Type | Key Feature from Monomer | Potential Application |

| Polyesters/Polycarbonates | Sulfone group, rigid ring | High-performance engineering plastics, high-temperature films. |

| Polyurethanes | Sulfone group, diol reactivity | Specialty elastomers and coatings with enhanced thermal stability. |

| Polyethers | Polarity of sulfone | Solid polymer electrolytes for advanced batteries. |

Theoretical Prediction of Novel Reactivities and Properties

Computational chemistry provides a powerful tool for predicting the behavior of molecules and guiding experimental work. For this compound, theoretical studies can offer insights that are difficult to obtain through experiments alone.

Future computational research should focus on:

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT) to map the potential energy surfaces of key reactions, such as dehydration or oxidation. This can help identify rate-determining steps, transition state geometries, and predict product distributions. chemrxiv.org

Prediction of Physicochemical Properties: Computational screening of virtual libraries of polymers derived from the sulfolane diol to predict properties like dielectric constant, electrochemical stability, and ion solubility. nih.govresearchgate.net This can accelerate the discovery of new materials for specific applications, such as electrolytes.

Conformational Analysis: Studying the conformational landscape of the molecule and its oligomers to understand how the ring structure influences polymer chain packing and morphology.

Electronic Structure Analysis: Calculating properties such as molecular orbital energies and charge distributions to predict reactivity, acidity of the hydroxyl protons, and potential for intermolecular interactions like hydrogen bonding.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The most profound understanding of this compound and its derivatives will emerge from research that integrates multiple disciplines. A synergistic approach is essential for tackling complex challenges and accelerating discovery.

Future projects should be designed around the following integrated workflow:

Design and Prediction (Computational): Use computational modeling to predict the properties of a novel polymer derived from the sulfolane diol or to propose a new, efficient synthetic pathway. chemrxiv.org

Synthesis and Characterization (Synthetic): Synthesize the target molecule or polymer using modern organic chemistry techniques. mdpi.com Characterize its structure and purity using a suite of analytical methods, including NMR, IR spectroscopy, and mass spectrometry.

Mechanistic Investigation (Spectroscopic/Kinetic): Employ advanced spectroscopic techniques (e.g., in-situ NMR) and kinetic studies to probe the mechanism of a key reaction or polymerization process.

Validation and Refinement (Computational/Experimental): Compare the experimental results with the initial theoretical predictions. Use the experimental data to refine the computational models, leading to a more accurate understanding and improved predictive power for future investigations. chemrxiv.orgresearchgate.net

By combining these approaches, researchers can create a feedback loop where theoretical predictions guide experimental work, and experimental results validate and enhance theoretical models. This integrated strategy will be crucial for unlocking the full potential of this compound in chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide, and how are reaction progress and purity monitored?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. For example, reactions between chlorinated phosphazenes and diamines are monitored via thin-layer chromatography (TLC) to track intermediate formation. Post-reaction, triethylammonium chloride is removed by filtration, and purification is achieved via column chromatography using silica gel .

- Key Parameters : Reaction time (e.g., 3 days at room temperature), stoichiometric ratios (e.g., 1:1 molar ratio of reactants), and solvent choice (THF for solubility and inertness).

Q. How is trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide characterized structurally, and what analytical techniques are prioritized?

- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry and crystal packing. Supplementary techniques include NMR (¹H/¹³C) for functional group analysis and mass spectrometry for molecular weight validation. Crystallographic data are often deposited in the Cambridge Structural Database (CSD) for reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., ring-opening or oxidation) during synthesis?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus THF to assess reaction efficiency.

- Catalyst Exploration : Evaluate transition-metal catalysts (e.g., Pd/C) for regioselective modifications, though no direct evidence exists for this compound.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiophene dioxide moieties.

- Data Analysis : Compare yields and byproduct profiles (via GC-MS or HPLC) across conditions.

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected stereochemistry)?

- Methodology :

- Computational Validation : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and compare with crystallographic data .

- Cross-Validation : Use vibrational spectroscopy (IR/Raman) to confirm functional group orientations.

- Case Study : If NMR suggests axial-equatorial diol conformers but X-ray shows a planar structure, re-examine solvent effects on dynamic equilibrium.

Q. What strategies are effective for studying the reactivity of trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide in hydrogenation or ring-opening reactions?

- Methodology :

- Hydrogenation : Explore supercritical CO₂ as a green solvent (e.g., 50–100°C, 10–15 MPa) with Pt/Al₂O₃ catalysts, adapting methods from α,β-unsaturated aldehyde hydrogenation .

- Ring-Opening : Test nucleophiles (e.g., Grignard reagents) under anhydrous conditions, monitoring regioselectivity via ¹H NMR.

Q. How do structural modifications (e.g., halogenation) impact the physicochemical properties of this compound?

- Experimental Approach :

- Analog Synthesis : Introduce substituents (e.g., Cl, Br) at the 3- or 4-position, following protocols for tetrachlorotetrahydrothiophene dioxide derivatives .

- Property Analysis : Measure thermal stability (DSC/TGA), solubility (logP), and redox behavior (cyclic voltammetry).

Data Contradiction Analysis

Q. How to address discrepancies in purity assessments between TLC and HPLC?

- Resolution Workflow :

Reproduce Chromatography : Ensure consistent mobile-phase ratios and column packing.

Spike Testing : Add a known pure standard to the sample to identify co-eluting impurities.

Orthogonal Methods : Validate with MALDI-TOF for mass consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.